molecular formula C16H31N2O8P B13846985 Oseltamivir-d3 Phosphate

Oseltamivir-d3 Phosphate

Cat. No.: B13846985
M. Wt: 413.42 g/mol
InChI Key: POPJIXMLXGJJOV-CPWOTLOQSA-N
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Description

Oseltamivir-d3 Phosphate is a deuterated form of Oseltamivir Phosphate, an antiviral medication used to treat and prevent influenza A and B. It is best known by its trade name, Tamiflu. The compound works by inhibiting the neuraminidase enzyme, which is essential for the replication of the influenza virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir-d3 Phosphate involves a multi-step process starting from (-)-shikimic acid. The process includes several key steps such as aziridination, azide reduction, and esterification. The reaction conditions are carefully controlled to ensure the correct stereochemistry and high yield of the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is designed to be cost-effective and scalable, ensuring that the compound can be produced in sufficient quantities to meet demand .

Chemical Reactions Analysis

Types of Reactions

Oseltamivir-d3 Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates are crucial for ensuring the correct stereochemistry and biological activity of the final product .

Scientific Research Applications

Pharmacokinetic Studies

Oseltamivir-d3 phosphate serves as a valuable tool in pharmacokinetic research, particularly in animal models. The compound is utilized to assess the absorption, distribution, metabolism, and excretion of oseltamivir in various species, including ferrets and humans.

Case Study: Ferret Model

A study developed a population pharmacokinetic model for oseltamivir carboxylate (the active metabolite) in ferrets. The research indicated that administering oseltamivir phosphate at a dose of 5.08 mg/kg every 12 hours for five days yielded plasma concentration profiles comparable to those observed in humans at therapeutic doses. This model allows researchers to predict drug behavior in influenza-infected ferrets, facilitating the evaluation of antiviral efficacy against different strains of the virus .

Resistance Detection

This compound has been instrumental in developing diagnostic tools for detecting Tamiflu-resistant influenza strains. By modifying the compound to create derivatives with enhanced binding affinities for resistant viruses, researchers can utilize these derivatives in colorimetric assays.

Case Study: Colorimetric Assay Development

A novel derivative of oseltamivir was synthesized and used to create gold nanoparticles that change color upon interaction with Tamiflu-resistant neuraminidase enzymes. This rapid detection method provides a simple yet effective means to identify resistant strains in clinical samples, thereby guiding appropriate antiviral therapy .

Environmental Monitoring

The environmental impact of pharmaceutical compounds is an emerging area of concern. This compound has been studied for its presence in wastewater and surface water, providing insights into the ecological consequences of pharmaceutical runoff.

Case Study: Detection in Sewage and Water Bodies

Research conducted in Japan detected oseltamivir carboxylate in sewage discharge and river water samples. The study highlighted the need for monitoring pharmaceutical residues in aquatic environments to understand their potential effects on wildlife and human health .

Combination Therapy Research

This compound is also explored in combination therapies with other antiviral agents to enhance treatment efficacy against influenza viruses.

Case Study: Combination with Favipiravir

A study evaluated the synergistic effects of oseltamivir and favipiravir against various influenza strains. Results indicated that the combination therapy improved survival rates in infected mice compared to monotherapy with either drug alone, suggesting a potential strategy for more effective influenza management .

Neurodevelopmental Impact Studies

Recent research has begun to explore the neurodevelopmental implications of oseltamivir use, particularly concerning its effects on mitochondrial function.

Case Study: Neurobehavioral Effects

A study reported that exposure to oseltamivir altered neurobehavioral responses and mitochondrial function in both humans and animal models. The findings raised concerns about potential neurodevelopmental risks associated with overuse of antiviral medications like oseltamivir, emphasizing the importance of careful prescription practices .

Mechanism of Action

Oseltamivir-d3 Phosphate exerts its effects by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the release of new viral particles from infected cells, thereby halting the spread of the virus within the host. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are crucial for viral replication and infectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oseltamivir-d3 Phosphate is unique due to its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool in both research and clinical settings .

Biological Activity

Oseltamivir-d3 phosphate, a deuterated form of oseltamivir phosphate, is primarily recognized for its role as an antiviral agent against influenza viruses. Its biological activity is largely attributed to its ability to inhibit the neuraminidase enzyme, a critical component in the viral life cycle. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, efficacy against various influenza strains, and relevant case studies.

This compound is a prodrug that is metabolized in the body to its active form, oseltamivir carboxylate (OC). The mechanism by which OC exerts its antiviral effects involves the inhibition of neuraminidase, an enzyme that facilitates the release of newly formed viral particles from infected cells. By blocking this enzyme, oseltamivir reduces viral replication and spread within the host organism.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of oseltamivir phosphate. Following oral administration:

  • Absorption : Oseltamivir is rapidly absorbed from the gastrointestinal tract.
  • Metabolism : It is converted to OC by hepatic esterases, with around 75% of an oral dose reaching systemic circulation as the active metabolite.
  • Distribution : The volume of distribution for OC is approximately 23-26 liters, indicating extensive distribution to tissues.
  • Elimination : Renal excretion accounts for the primary elimination route, with a half-life of 6-10 hours for OC compared to 1-3 hours for oseltamivir .

Efficacy Against Influenza Strains

This compound exhibits potent antiviral activity against various strains of influenza. The following table summarizes its inhibitory concentrations (IC50) against different influenza virus strains:

Influenza Strain IC50 (nM)
H1N10.3 - 2
H3N20.6 - 150
Avian H5N1Varies

Research indicates that this compound shows particularly strong efficacy against H1N1 and H3N2 strains, making it a critical option during seasonal flu outbreaks and pandemics .

Study on Resistance Patterns

A study explored the genetic diversity of influenza viruses in obese mice treated with oseltamivir. The findings indicated that while oseltamivir treatment reduced viral load in lean mice, it led to increased genetic diversity in viruses from obese mice. This suggests potential challenges in treatment efficacy among different populations .

Pharmacological Comparison

Comparative studies have shown that oseltamivir phosphonate congeners exhibit superior efficacy against oseltamivir-resistant strains. In experiments where infected mice were treated with these congeners, significant survival rates were observed even at lower doses compared to standard oseltamivir treatment .

Clinical Implications

Clinical trials have demonstrated that early administration of oseltamivir can significantly reduce the severity and duration of influenza symptoms when started within 48 hours of symptom onset. This is crucial for preventing complications such as pneumonia and bronchitis .

Q & A

Q. Basic: What validated analytical methods are recommended for quantifying Oseltamivir-d3 Phosphate in biological matrices?

Methodological Answer:
this compound, as a deuterated internal standard, is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Prepare stock solutions in methanol or water (100 mg/L) and dilute daily in ultrapure water. For biological samples (e.g., plasma, tissue), use protein precipitation with trichloroacetic acid (TCA) or solid-phase extraction (SPE) to isolate the compound. Chromatographic separation employs a C18 column with mobile phases containing 0.1% formic acid in water and methanol. Quantify using MRM transitions specific to this compound (e.g., m/z 315.2→224.1 for the parent ion and fragment). Validate methods per FDA guidelines, ensuring linearity (0.1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. Basic: How are polymorphic forms of Oseltamivir Phosphate (including deuterated analogs) characterized for formulation stability studies?

Methodological Answer:
Polymorphs (e.g., crystalline Form C or amorphous forms) are characterized via:

  • X-ray powder diffraction (XRPD) to identify unique crystallographic patterns.
  • Differential scanning calorimetry (DSC) to measure melting points and phase transitions (e.g., amorphous forms lack sharp endotherms).
  • Dynamic vapor sorption (DVS) to assess hygroscopicity, critical for deuterated analogs prone to isotopic exchange.
    For amorphous forms, evaluate solubility in dichloromethane or ethyl acetate and monitor recrystallization under stress conditions (40°C/75% RH). Stability studies should reference USP monographs for impurity limits (e.g., ≤0.5% for any individual impurity) .

Q. Advanced: How can researchers resolve contradictory data in reaction mass efficiency (RME) metrics across Oseltamivir Phosphate synthetic routes?

Methodological Answer:
Contradictions in RME often arise from differing definitions of "global" vs. "kernel" efficiencies. Apply the Andraos algorithm to harmonize metrics:

Kernel RME : Focus on stoichiometric steps (e.g., asymmetric Diels-Alder or aziridine ring-opening reactions).

Global RME : Include all auxiliary materials (solvents, catalysts) and purification steps.
For example, Shibasaki’s gadolinium-catalyzed route achieves higher atom economy (85%) but lower global RME due to solvent-intensive steps. Use Excel-based tools to graph E-factors (kg waste/kg product) and prioritize routes with <10 global E-factor, such as Fang’s D-xylose-derived synthesis .

Q. Advanced: What strategies mitigate isotopic interference when using this compound as an internal standard in complex matrices?

Methodological Answer:
Deuterated analogs can exhibit matrix effects due to hydrogen-deuterium exchange. Mitigation strategies include:

  • Chromatographic separation : Optimize gradient elution to resolve Oseltamivir-d3 from endogenous metabolites.
  • Ion suppression testing : Spike deuterated standards into blank matrices (e.g., sewage effluent) and compare MS/MS responses.
  • Cross-validation : Use orthogonal methods like 2D-LC or high-resolution mass spectrometry (HRMS) to confirm isotopic purity. For environmental samples (e.g., river water), employ SPE with Oasis HLB cartridges and quantify against a calibration curve corrected for recovery losses .

Q. Basic: How are residual solvents controlled in Oseltamivir Phosphate synthesis to meet ICH Q3C guidelines?

Methodological Answer:
Monitor Class 2 solvents (e.g., dichloromethane, ethyl acetate) using gas chromatography (GC) with headspace sampling. For example, replace n-hexane with hexane fractions co-eluted with MTBE to reduce toxicity. Validate methods per USP <467>:

  • Sample prep : Dissolve 100 mg API in dimethyl sulfoxide (DMSO) and equilibrate at 80°C for 45 min.
  • GC conditions : DB-624 column (30 m × 0.53 mm), FID detection, and nitrogen carrier gas.
    Acceptance criteria: Dichloromethane ≤600 ppm, ethyl acetate ≤5000 ppm .

Q. Advanced: What computational models predict the environmental persistence of this compound metabolites?

Methodological Answer:
Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives (t½) of deuterated metabolites. Parameters include:

  • LogP : Adjusted for deuterium’s isotopic effect (e.g., Oseltamivir-d3 Carboxylate logP ≈ 1.2 vs. 1.5 for non-deuterated).
  • Molecular topology : Assess resistance to ozonation in wastewater treatment plants (e.g., tertiary ozonation reduces OC-d3 by 87%). Validate models with field data from LC-MS/MS analyses of STP effluents during flu seasons .

Q. Basic: How is Oseltamivir Phosphate API purity validated per pharmacopeial standards?

Methodological Answer:
Follow USP monograph guidelines :

Assay preparation : Disperse capsule contents in 40% diluent (water:methanol:acetonitrile = 50:30:20), sonicate for 20 min, and centrifuge.

HPLC conditions : C8 column (4.6 × 250 mm), 1 mL/min flow, 215 nm detection.

Purity criteria : 98.0–101.5% of labeled claim, with impurities ≤0.5% each.
For deuterated analogs, ensure isotopic enrichment ≥98% via NMR or isotope ratio MS .

Q. Advanced: How can researchers optimize enantiomeric excess (ee) in asymmetric syntheses of Oseltamivir intermediates?

Methodological Answer:
Compare catalytic systems:

  • Shibasaki’s polymetallic Gd complex : Achieves 95% ee in aziridine openings but requires low temperatures (−40°C).
  • Corey’s chiral oxazaborolidine : Yields 99% ee in Diels-Alder reactions but has scalability challenges.
    Screen solvents (e.g., THF vs. toluene) and additives (e.g., molecular sieves) to stabilize transition states. Monitor ee via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Properties

Molecular Formula

C16H31N2O8P

Molecular Weight

413.42 g/mol

IUPAC Name

ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium;molecular hydrogen

InChI

InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i4D3;;

InChI Key

POPJIXMLXGJJOV-CPWOTLOQSA-N

Isomeric SMILES

[HH].[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-]

Canonical SMILES

[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-]

Origin of Product

United States

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